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molecular formula C6H6N2O3 B092384 3-Methyl-4-nitropyridine N-oxide CAS No. 1074-98-2

3-Methyl-4-nitropyridine N-oxide

Cat. No. B092384
M. Wt: 154.12 g/mol
InChI Key: SSOURMYKACOBIV-UHFFFAOYSA-N
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Patent
US07345049B2

Procedure details

β-Picoline-N-oxide (10 g) was slowly added to the mixed acid of concentrated sulfuric acid (35 mL) and concentrated nitric acid (27.5 mL) at 0° C., gradually warmed up to 105° C. and stirred for 4 hours. The reaction solvent which was cooled down to room temperature was poured into ice (100 g) and sodium carbonate (60 g) was added thereto. After filtering out the precipitate, the reaction mixture was washed with water and dried under reduced pressure to obtain 5.83 g of 3-methyl-4-nitropyridine-N-oxide.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
27.5 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
60 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]1([O-:8])[CH:6]=[CH:5][CH:4]=[C:3]([CH3:7])[CH:2]=1.S(=O)(=O)(O)O.[N+:14]([O-])([OH:16])=[O:15].C(=O)([O-])[O-].[Na+].[Na+]>>[CH3:7][C:3]1[CH:2]=[N+:1]([O-:8])[CH:6]=[CH:5][C:4]=1[N+:14]([O-:16])=[O:15] |f:3.4.5|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
[N+]1(=CC(=CC=C1)C)[O-]
Name
Quantity
35 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
27.5 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Two
Name
ice
Quantity
100 g
Type
reactant
Smiles
Name
Quantity
60 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Stirring
Type
CUSTOM
Details
stirred for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction solvent which was cooled down to room temperature
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
After filtering out the precipitate
WASH
Type
WASH
Details
the reaction mixture was washed with water
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CC=1C=[N+](C=CC1[N+](=O)[O-])[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 5.83 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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